molecular formula C9H9N3S B1268415 4-(4-Aminophenyl)-1,3-thiazol-2-amine CAS No. 3673-53-8

4-(4-Aminophenyl)-1,3-thiazol-2-amine

Cat. No. B1268415
CAS RN: 3673-53-8
M. Wt: 191.26 g/mol
InChI Key: VCALEXDZEAGCPD-UHFFFAOYSA-N
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Description

The compound “4-(4-Aminophenyl)-1,3-thiazol-2-amine” is a derivative of aminophenyl and thiazol. Aminophenyl compounds are generally used in the preparation of various pharmaceuticals and dyes . Thiazol derivatives have been studied for their antimicrobial and antiproliferative properties .


Synthesis Analysis

While specific synthesis methods for “4-(4-Aminophenyl)-1,3-thiazol-2-amine” are not available, similar compounds have been synthesized through various methods. For instance, aminophenyl compounds can be prepared through the reduction of nitrobenzene . Thiazol derivatives have been synthesized through reactions involving bromophenyl and chloroacetamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often involve the calculation of wavenumbers and the analysis of vibrational modes .


Chemical Reactions Analysis

In a study involving a similar compound, 4-Aminophenyl disulfide, a plasma-assisted catalytic reaction was observed, leading to the formation of 4,4-dimercaptoazobenzene (DMAB) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-Aminophenol, have been studied. 4-Aminophenol is a white powder that is moderately soluble in alcohols and can be recrystallized from hot water .

Scientific Research Applications

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed or inhaled, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Research into similar compounds has focused on their potential use in various fields, including the development of new antimicrobial agents and the improvement of electronic performances of reduced graphene oxide-based field effect transistors .

properties

IUPAC Name

4-(4-aminophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCALEXDZEAGCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345563
Record name 4-(4-Aminophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenyl)-1,3-thiazol-2-amine

CAS RN

3673-53-8
Record name 4-(4-Aminophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-(4-AMINOPHENYL)THIAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared by 2 hours' hydrogenation of 2-amino-4-(4-nitro-phenyl)-thiazole (melting point: 287-291° C.; prepared from ω-bromo-4-nitro-acetophenone and thiourea) in DMF on palladium/charcoal (10%) at 20° C.
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